molecular formula C7H10N2O B6591871 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1706438-18-7

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B6591871
CAS No.: 1706438-18-7
M. Wt: 138.17 g/mol
InChI Key: IMMKANYCMSJHMF-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706438-18-7) is a versatile chemical scaffold of high interest in pharmaceutical research and drug discovery. This compound serves as a core template for the synthesis of novel bioactive molecules. Its significant research value is highlighted by its role in developing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives, which are investigated as potent inhibitors of Phosphodiesterase 4 (PDE4) isoforms . Targeting PDE4 enzymes, which play a key role in inflammatory cell activation, makes this scaffold a promising candidate for the research and development of new therapeutic agents for a range of disorders . Potential applications under investigation include chronic obstructive pulmonary disease (COPD), multiple sclerosis, Parkinson's disease, schizophrenia, anxiety, and substance-related diseases . Researchers utilize this compound and its derivatives, such as the corresponding carboxylic acid (CAS 1428233-09-3) and carbonyl chloride (CAS 1428233-22-0), as critical building blocks for further chemical functionalization and structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-4-9-7(10-5-6)2-3-8-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMKANYCMSJHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in two stages:

  • Base-mediated deprotonation : K₂CO₃ deprotonates the pyrazole oxygen, facilitating nucleophilic attack on 1,3-dibromopropane.

  • Cyclization : Intramolecular alkylation forms the oxazine ring, yielding the target compound.

ParameterValue
SolventDMF
Temperature130°C (Stage 1), RT (Stage 2)
Time0.5 h (Stage 1), 2 h (Stage 2)
Yield94%

This method is favored for its high yield and straightforward purification via silica gel chromatography.

Heterocyclization of Nitroheterocyclic Aldehydes

A second approach leverages N,N-bond forming heterocyclization starting from o-nitroheterocyclic aldehydes. While originally developed for benzo-fused pyrazolo-oxazines, this method is adaptable to simpler systems like 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine by modifying the aldehyde substrate.

Key Steps:

  • Reduction of nitro group : The nitro group on the aldehyde is reduced to an amine in situ.

  • Cyclization : Base-mediated intramolecular cyclization forms the pyrazole-oxazine framework.

ParameterValue
SolventMeOH or PrOH
BaseAqueous KOH
TemperatureRoom temperature
Yield Range35–88%

This route offers versatility for synthesizing analogs but requires precise control over reduction conditions to avoid over-reduction.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

The INOC strategy involves generating nitrile oxides from aldoximes, which undergo cycloaddition to form the oxazine ring. For 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime serves as the precursor.

Reaction Optimization:

  • Nitrile oxide generation : Oxidation of aldoximes with sodium hypochlorite (NaOCl).

  • Cycloaddition : Intramolecular [3+2] cycloaddition forms the oxazine ring.

EntryOxidizing AgentSolventYield
1Chloramine TEtOH20%
210% NaOClDCM68%
310% NaOCl + TEADCM52%

This method is notable for its regioselectivity but requires careful optimization of oxidizing agents to maximize yield.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Use Case
CyclizationHigh yield (94%), simple workflowLimited to specific precursorsLarge-scale synthesis
HeterocyclizationVersatile for analogsModerate yields (35–88%)Derivative exploration
INOCExcellent regioselectivitySensitive to oxidation conditionsTargeted functionalization

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmacological Applications

  • PDE4B Inhibition
    Recent studies have identified 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine as a promising inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses and various diseases including asthma and chronic obstructive pulmonary disease (COPD). Inhibitors of PDE4B can lead to anti-inflammatory effects and are being explored for therapeutic development .
  • Antidepressant Activity
    The compound has shown potential antidepressant-like effects in preclinical models. Research indicates that it may modulate neurotransmitter systems similarly to established antidepressants, suggesting its utility in treating depression and anxiety disorders .
  • Neuroprotective Effects
    There is emerging evidence that this compound may exert neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Studies have indicated its ability to enhance neuronal survival under stress conditions, making it a candidate for further investigation in neuroprotection .

Synthetic Applications

The synthesis of this compound involves several chemical reactions which can be optimized for the production of derivatives with enhanced biological activity. The compound serves as a scaffold for the development of novel pharmaceuticals by modifying its structure to improve efficacy and reduce side effects.

Case Study 1: PDE4B Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibition of PDE4B with IC50 values in the nanomolar range. These findings support its role as a lead compound for the development of new anti-inflammatory drugs.

Case Study 2: Antidepressant-like Effects

In behavioral tests using rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. These results suggest that the compound may act on serotonin and norepinephrine pathways similar to traditional antidepressants.

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and pharmacological profiles:

Compound Class Core Structure Key Substituents Biological Activity MIC90/IC50 Solubility/Stability Therapeutic Use References
Pyrazolooxazines Pyrazolo[5,1-b][1,3]oxazine 6-Methyl, sulfonamide, amines NLRP3 inhibition, JAK1 binding Not reported Improved with basic amines Inflammatory diseases
Imidazooxazines Imidazo[2,1-b][1,3]oxazine 2-Nitro, O-carbamate linkers Anti-TB (Mtb inhibition) 0.1–1.63 μM Moderate Tuberculosis
Nitroimidazolooxazoles Imidazo[2,1-b][1,3]oxazole 6-Nitro, trifluoromethoxy Anti-TB (Mtb inhibition) Comparable to pretomanid High lipophilicity Tuberculosis

Key Differences and Research Findings

Anti-Tubercular Activity
  • Imidazooxazines : The 2-nitroimidazooxazine subunit is the pharmacophore in pretomanid (PA-824), a clinical-stage anti-TB drug. Derivatives with hydrophilic linkers (e.g., pyridine-containing acetylene) demonstrated 5–933-fold improved in vivo efficacy over pretomanid in murine models . However, sulfonamide-substituted analogs (e.g., compound 56) showed reduced potency (MIC90 = 1.63 μM) .
  • Nitroimidazolooxazoles : Delamanid (6-nitroimidazolooxazole) shares structural similarity but exhibits distinct pharmacokinetics. Its trifluoromethoxy group enhances microsomal stability and oral bioavailability .
Autoimmune and Inflammatory Targets
  • Pyrazolooxazines: GDC-2394, a 6,7-dihydro-5H-pyrazolooxazine derivative with a sulfonylurea group, inhibits NLRP3 inflammasome activation. Introduction of basic amines (e.g., methylamino) improved solubility and mitigated renal toxicity in preclinical studies .
  • JAK Inhibition : Pyrazolooxazine derivatives like ZINC000252492504 bind JAK1 via interactions with GLU883 and GLU966 residues, suggesting utility in rheumatoid arthritis .
Physicochemical Properties
  • Solubility : Imidazooxazines with polar linkers (e.g., piperazine, carboxamide) showed enhanced aqueous solubility, critical for oral efficacy . Pyrazolooxazines required amine modifications (e.g., GDC-2394) to prevent precipitation-related toxicity .
  • Lipophilicity : Nitroimidazolooxazoles like delamanid exhibit high lipophilicity, favoring tissue penetration but complicating formulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles (e.g., pyrazole or oxazine derivatives) under acidic or basic conditions. For example, Fedotov et al. optimized a multi-step protocol using aqueous-alcohol media to form salts of structurally related compounds, emphasizing temperature control (60–80°C) and stoichiometric ratios of reagents . Key steps include:

  • Cyclocondensation : Reacting amino-triazole derivatives with carbonyl-containing intermediates.
  • Purification : Column chromatography or recrystallization to isolate the target compound.
  • Critical Parameters : Solvent polarity (e.g., ethanol/water mixtures) and pH adjustments to minimize side reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Modern spectroscopic and chromatographic techniques are essential:

  • 1H/13C NMR : To verify proton environments and carbon frameworks. For instance, pyrazole ring protons typically resonate at δ 6.5–7.5 ppm, while oxazine methyl groups appear at δ 1.2–1.5 ppm .
  • HPLC-MS : Confirms molecular weight and purity (>95% by area normalization) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic and drug-likeness properties of this compound derivatives?

  • Methodological Answer : SwissADME and similar tools evaluate parameters like lipophilicity (LogP), solubility (LogS), and bioavailability. Key findings from related compounds:

  • Lipophilicity : LogP values <5 ensure membrane permeability.
  • Solubility : Adjusting substituents (e.g., introducing polar groups) improves aqueous solubility.
  • Drug-Likeness : Compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da) .
  • Example : A derivative with a 2,6-dichlorophenyl group showed comparable LogP (3.2) to celecoxib (3.5), suggesting favorable absorption .

Q. How can stereochemical challenges in fused pyrazolo-oxazine systems be addressed during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts to control stereocenters.
  • X-ray Crystallography : Resolves ambiguous configurations (e.g., confirming the methyl group’s position in the oxazine ring) .
  • Dynamic NMR : Detects conformational flexibility in solution, guiding solvent selection for crystallization .

Q. What strategies mitigate discrepancies in biological activity data across studies for pyrazolo-oxazine derivatives?

  • Methodological Answer :

  • Standardized Assays : Use positive controls (e.g., celecoxib for COX-2 inhibition) to normalize activity metrics .
  • Meta-Analysis : Compare datasets from multiple studies to identify outliers. For example, variations in IC50 values may arise from differences in cell lines or assay conditions .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity trends to resolve contradictions .

Safety and Handling Considerations

  • Lab Safety : Avoid strong oxidants (e.g., HNO3) and acids during synthesis to prevent hazardous reactions. Use fume hoods for volatile intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

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